3-[(4-Phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-[(4-Phenylpiperazin-1-yl)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative, which is then reacted with 4-phenylpiperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like anhydrous dioxane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peracetic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation techniques to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Scientific Research Applications
3-[(4-Phenylpiperazin-1-yl)carbonyl]bicyclo[22
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its interactions with biological systems, particularly in enzyme inhibition studies.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-[(4-Phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on neurological functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound featuring a piperazine moiety, used in enzyme inhibition studies.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: A structurally similar compound used in various organic synthesis reactions.
Uniqueness
What sets 3-[(4-Phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid apart is its unique combination of a bicyclic structure with a piperazine moiety, offering a distinct set of chemical and biological properties that make it valuable for diverse research applications.
Properties
IUPAC Name |
3-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(16-13-6-7-14(12-13)17(16)19(23)24)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,13-14,16-17H,8-12H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHQDRHBKIXVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3C4CC(C3C(=O)O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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